1-Ethyl 4-[(carboxymethyl)methylamino]benzoate
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Overview
Description
1-Ethyl 4-[(carboxymethyl)methylamino]benzoate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is known for its unique structure, which includes an ethyl group, a carboxymethyl group, and a methylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a carboxymethylation reaction using chloroacetic acid and a base such as sodium hydroxide to introduce the carboxymethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; typically carried out in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
1-Ethyl 4-[(carboxymethyl)methylamino]benzoate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate.
Ethyl 4-aminobenzoate: Similar structure but lacks the carboxymethyl group.
Methyl 4-aminobenzoate: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the carboxymethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-ethoxycarbonyl-N-methylanilino)acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)9-4-6-10(7-5-9)13(2)8-11(14)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
YTZMBLLAUNVCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC(=O)O |
Origin of Product |
United States |
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